molecular formula C9H5ClOS B1592229 5-Chloro-1-benzothiophene-2-carbaldehyde CAS No. 28540-51-4

5-Chloro-1-benzothiophene-2-carbaldehyde

Cat. No. B1592229
CAS RN: 28540-51-4
M. Wt: 196.65 g/mol
InChI Key: ZKNZDTHWZYRQIH-UHFFFAOYSA-N
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Description

5-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic organic compound . It is used for research and development purposes .


Synthesis Analysis

Thiophene-based analogs, such as 5-Chloro-1-benzothiophene-2-carbaldehyde, have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-1-benzothiophene-2-carbaldehyde were not found, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1-benzothiophene-2-carbaldehyde are not fully detailed in the search results. The molecular weight is 196.66 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Benzofuran compounds are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • Methods of Application : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
    • Results : For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Scientific Field: Industrial Chemistry and Material Science

    • Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • Methods of Application : The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
    • Results : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Scientific Field: Antimicrobial Research

    • Application : Benzothiophene derivatives have shown potential as antimicrobial agents .
    • Methods of Application : Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .
    • Results : Some compounds, such as 3- (4-aminobenzoethynyl)-2- (thiophen-2-yl) benzo [b]thiophene (12E), displayed high antibacterial activity against S. aureus .
  • Scientific Field: Antifungal Research

    • Application : Certain benzothiophene derivatives have been found to have potential as antifungal agents .
    • Methods of Application : Similar to the antimicrobial application, these derivatives were synthesized using coupling reactions and electrophilic cyclization reactions .
    • Results : Compounds such as 3-iodo-2- (thiophen-2-yl) benzo [b]thiophene (10) and 3- (trimethylsilylethynyl)-2- (thiophen-2-yl) benzo [b]thiophene (12K) showed potential as antifungal agents .
  • Scientific Field: Antioxidant Research

    • Application : Some benzothiophene derivatives have shown high antioxidant capacities .
    • Methods of Application : These derivatives were synthesized using coupling reactions and electrophilic cyclization reactions .
    • Results : Compounds such as 3- (1H-indole-2-yl)-2- (thiophen-2-yl) benzo [b]thiophene (16) and 3- (4-aminobenzoethynyl)-2- (thiophen-2-yl) benzo [b]thiophene (12E) showed high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .
  • Scientific Field: Cancer Research

    • Application : Benzofuran and benzothiophene derivatives have been developed and utilized as anticancer agents .
    • Methods of Application : A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .
    • Results : The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
  • Scientific Field: Anti-Inflammatory Research

    • Application : Benzothiophene derivatives have been used as anti-inflammatory drugs .
    • Methods of Application : These derivatives are synthesized using various chemical reactions, including coupling reactions and electrophilic cyclization reactions .
    • Results : These compounds have shown significant anti-inflammatory properties, making them effective in treating various inflammatory conditions .
  • Scientific Field: Anti-Anxiety Research

    • Application : Certain benzothiophene derivatives have been developed as anti-anxiety agents .
    • Methods of Application : These derivatives are synthesized using various chemical reactions, including coupling reactions and electrophilic cyclization reactions .
    • Results : These compounds have shown significant anti-anxiety properties, making them effective in treating various anxiety disorders .
  • Scientific Field: Antifungal Research

    • Application : Benzothiophene derivatives have shown potential as antifungal agents .
    • Methods of Application : These derivatives are synthesized using coupling reactions and electrophilic cyclization reactions .
    • Results : Compounds such as 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12K) showed potential as antifungal agents .
  • Scientific Field: Antioxidant Research

    • Application : Some benzothiophene derivatives have shown high antioxidant capacities .
    • Methods of Application : These derivatives are synthesized using coupling reactions and electrophilic cyclization reactions .
    • Results : Compounds such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) showed high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .
  • Scientific Field: Cancer Research

    • Application : Benzofuran and benzothiophene derivatives have been developed and utilized as anticancer agents .
    • Methods of Application : A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .
    • Results : The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
  • Scientific Field: Anti-HIV Research

    • Application : Certain benzothiophene derivatives have been developed as anti-HIV agents .
    • Methods of Application : These derivatives are synthesized using various chemical reactions, including coupling reactions and electrophilic cyclization reactions .
    • Results : These compounds have shown significant anti-HIV properties, making them effective in treating HIV .

Safety And Hazards

5-Chloro-1-benzothiophene-2-carbaldehyde is intended for research and development use only and is not recommended for medicinal, household, or other uses .

Future Directions

Thiophene-based analogs, including 5-Chloro-1-benzothiophene-2-carbaldehyde, continue to attract scientific interest due to their potential biological activity and their role in the development of advanced compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.

Relevant Papers The most relevant paper retrieved is “Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature” published in Molecular Diversity . This paper provides a comprehensive review of the synthesis of thiophene derivatives and their potential as biologically active compounds.

properties

IUPAC Name

5-chloro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNZDTHWZYRQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594127
Record name 5-Chloro-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-benzothiophene-2-carbaldehyde

CAS RN

28540-51-4
Record name 5-Chloro-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of N-chlorosuccinimide (13.1 mmol) and 50 ml toluene, at 0°, is slowly added dimethylsulfide (18.1 mmol). The mixture is stirred briefly, cooled to -25° and 5-chlorobenzothiophene-2-methanol (10. 1 mmol) added followed by stirring for 2 hours. Triethylamine (13.1 mmol) is added and the mixture allowed to warm to RT. The mixture is taken up in ether, washed with 10% HCl, water and brine, dried over sodium sulfate and solvent removed to give 5-chlorobenzothiophene-2-carboxaldehyde.
Quantity
13.1 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.1 mmol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
13.1 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 5-chlorobenzo[b]thiophene (6.14 g) in THF (120 ml) was added n-BuLi (1.6 M solution in hexane, 27.3 ml) at −78° C., and the mixture was stirred for 2 hours. To this mixture was added DMF (8.5 ml), and the mixture was stirred for 1 hour at −78° C. to −30° C. The reaction was quenched by the addition of water and allowed to warm to room temperature. The organic layer was separated, diluted with ethyl acetate, washed with 10% citric acid solution, brine, dried over MgSO4, and concentrated. The residue was titurated with diisopropylether to give the titled compound as colorless crystals (5.92 g).
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Milen, P Slegel, P Keglevich, G Keglevich, G Simig… - Tetrahedron …, 2015 - Elsevier
… of thioacyltryptamines and the reaction proceeded efficiently with furfural (8l), thiophene-2-carbaldehyde (8m), nicotinaldehyde (8n) and 5-chloro-1-benzothiophene-2-carbaldehyde (8p…
Number of citations: 6 www.sciencedirect.com

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